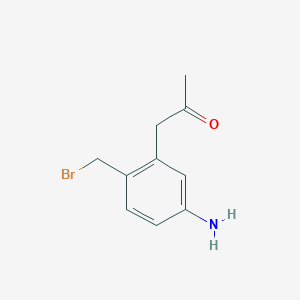
(5-Hydroxy-4,4-dimethylpentyl)ammonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Hydroxy-4,4-dimethylpentyl)ammonium is an organic compound with a unique structure that includes a hydroxyl group and an ammonium group attached to a dimethylpentyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4,4-dimethylpentyl)ammonium typically involves the reaction of 5-hydroxy-4,4-dimethylpentanol with an ammonium source under controlled conditions. One common method is the reductive amination of 5-hydroxy-4,4-dimethylpentanol using ammonium acetate and a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature, yielding the desired ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process typically includes the use of catalysts to enhance the reaction rate and selectivity. For example, a nickel catalyst can be employed to facilitate the reductive amination process, ensuring high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(5-Hydroxy-4,4-dimethylpentyl)ammonium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5-oxo-4,4-dimethylpentylammonium.
Reduction: Formation of 5-amino-4,4-dimethylpentylammonium.
Substitution: Formation of 5-chloro-4,4-dimethylpentylammonium or 5-bromo-4,4-dimethylpentylammonium.
Aplicaciones Científicas De Investigación
(5-Hydroxy-4,4-dimethylpentyl)ammonium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of surfactants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (5-Hydroxy-4,4-dimethylpentyl)ammonium involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ammonium group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Amino-2,2-dimethylpentanol
- 5-Hydroxy-2,4-dimethylpentyl acetate
- 5-Hydroxy-2,4-dimethylpentyl amine
Uniqueness
(5-Hydroxy-4,4-dimethylpentyl)ammonium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C7H18NO+ |
|---|---|
Peso molecular |
132.22 g/mol |
Nombre IUPAC |
(5-hydroxy-4,4-dimethylpentyl)azanium |
InChI |
InChI=1S/C7H17NO/c1-7(2,6-9)4-3-5-8/h9H,3-6,8H2,1-2H3/p+1 |
Clave InChI |
ZOOPONUAQQEUQX-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(CCC[NH3+])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-butyl N-[(1R,5R)-9-benzyl-9-azabicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B14043462.png)




![4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14043486.png)

![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)
